molecular formula C9H8F4O2S B14063965 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14063965
M. Wt: 256.22 g/mol
InChI Key: LXWCQWWZEDSNFZ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S. This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a pre-functionalized benzene ring. One common method includes the reaction of 1,2-dimethoxy-4-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethylthio groups.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoro and trifluoromethylthio groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the fluoro or trifluoromethylthio groups.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include partially or fully reduced derivatives of the original compound.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in hydrogen bonding and van der Waals interactions, while the methoxy and fluoro groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene
  • 1,2-Dimethoxy-4-fluoro-5-(2-propenyl)benzene

Uniqueness

1,2-Dimethoxy-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both fluoro and trifluoromethylthio groups provides a combination of electron-withdrawing effects and steric hindrance, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

1-fluoro-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)8(4-7(6)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

LXWCQWWZEDSNFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)SC(F)(F)F)F

Origin of Product

United States

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